![molecular formula C13H9ClN2OS B2721666 N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide CAS No. 1333806-10-2](/img/structure/B2721666.png)
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called BRD4. This protein is involved in the regulation of gene expression, and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide may be able to slow or stop the growth of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, it has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the expression of genes involved in inflammation and angiogenesis, which are both important processes in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide is that it has been shown to be effective in a number of different cancer cell lines. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several future directions for research on N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide. One area of interest is the development of new formulations of this compound that may be more effective in treating cancer. Another area of research is the identification of biomarkers that may predict response to N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide therapy. Finally, there is interest in studying the potential use of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide in combination with other cancer therapies, such as immunotherapy or targeted therapy.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide involves several steps, including the reaction of 3-chlorobenzyl chloride with sodium cyanide to form the cyano derivative. This is then reacted with thiophene-3-carboxylic acid to form the final product. The synthesis of this compound has been reported in several scientific journals, and it has been shown to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been tested in a number of different cancer cell lines. In addition, it has been shown to be effective in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)-cyanomethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-2-9(6-11)12(7-15)16-13(17)10-4-5-18-8-10/h1-6,8,12H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTMZHULJCXFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)(cyano)methyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
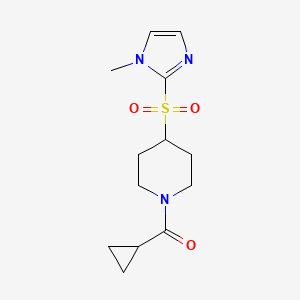
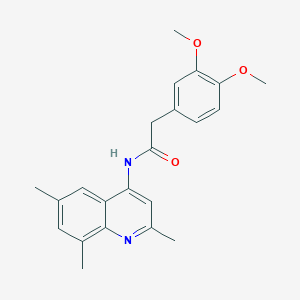
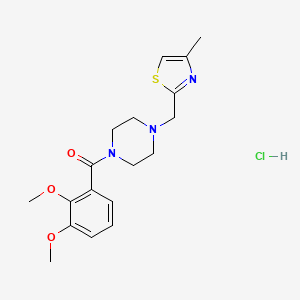
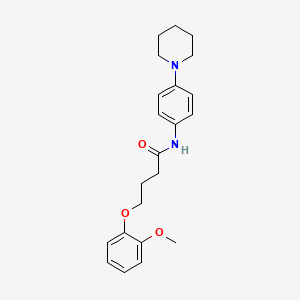
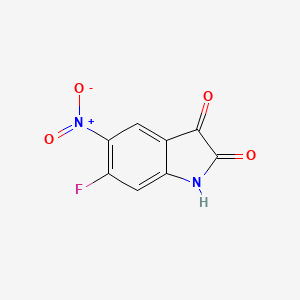
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
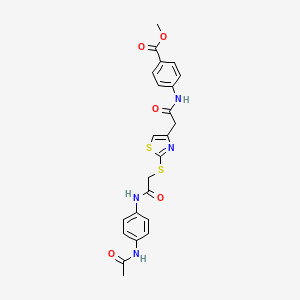
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)
![3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2721604.png)